1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

CSF1R Neuroinflammation PET Imaging

1-[4-(2-Fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a fluorinated piperazine amide (C11H21FN2O, MW 216.30 g/mol) primarily utilized as a versatile building block in medicinal chemistry and radiotracer synthesis. The compound features a pivaloyl group (2,2-dimethylpropanoyl) linked to a piperazine ring substituted at the N4 position with a 2-fluoroethyl chain—a motif that combines the metabolic stability of the tert-butyl amide with the lipophilicity and potential for 18F-radiolabeling conferred by the fluoroethyl group.

Molecular Formula C11H21FN2O
Molecular Weight 216.30 g/mol
CAS No. 2003621-34-7
Cat. No. B6427133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
CAS2003621-34-7
Molecular FormulaC11H21FN2O
Molecular Weight216.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCN(CC1)CCF
InChIInChI=1S/C11H21FN2O/c1-11(2,3)10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3
InChIKeyBSARNHDDJUZXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one (CAS 2003621-34-7): Core Structural Profile for Informed Procurement


1-[4-(2-Fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a fluorinated piperazine amide (C11H21FN2O, MW 216.30 g/mol) primarily utilized as a versatile building block in medicinal chemistry and radiotracer synthesis . The compound features a pivaloyl group (2,2-dimethylpropanoyl) linked to a piperazine ring substituted at the N4 position with a 2-fluoroethyl chain—a motif that combines the metabolic stability of the tert-butyl amide with the lipophilicity and potential for 18F-radiolabeling conferred by the fluoroethyl group [1]. Its structural attributes position it as a candidate for developing CNS-penetrant ligands, PET imaging probes, and sigma receptor-targeted pharmacological tools.

Why Unsubstituted or Alkyl-Substituted Piperazine Analogs Cannot Replace 1-[4-(2-Fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one in Radiolabeling and Target-Selective Workflows


Generic substitution of the 2-fluoroethyl group with a methyl, ethyl, or unsubstituted piperazine analog fundamentally alters three interconnected properties that govern downstream success: target affinity, lipophilicity-driven brain penetration, and radiosynthetic compatibility. Direct comparative CSF1R binding data demonstrate that replacing the fluoroethyl moiety with a methyl group (CPPC) improves affinity by approximately 2.2-fold (IC50 1.56 vs. 3.42 nM), but this affinity gain comes at the expense of 18F-radiolabeling capability—a critical requirement for PET imaging applications [1]. Conversely, non-fluorinated analogs lack the C–F bond necessary for 18F incorporation, while chloroethyl analogs exhibit distinct reactivity profiles and cannot serve as precursors for the same radiosynthetic pathways [2]. The interplay between fluorine-mediated metabolic stability, logD modulation, and the unique ability to generate 18F-labeled derivatives renders the fluoroethyl-piperazine scaffold non-interchangeable with its alkyl-substituted counterparts in any workflow requiring in vivo imaging or pharmacokinetic optimization.

Quantitative Differentiator Evidence: 1-[4-(2-Fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one Versus Structural Analogs


CSF1R Binding Affinity: Fluoroethyl-Piperazine vs. Methyl-Piperazine (CPPC) Direct Comparison

In a fluorescence polarization competition assay measuring CSF1R binding, the 2-fluoroethyl-piperazine derivative (compound 1, structurally incorporating the target compound's core motif) exhibited an IC50 of 3.42 ± 0.33 nM, compared to CPPC (methyl-substituted analog) with an IC50 of 1.56 ± 0.08 nM [1]. The 2.2-fold affinity difference demonstrates that the fluoroethyl substituent is well-tolerated at the CSF1R binding site, maintaining low-nanomolar potency. Critically, this level of affinity retention is sufficient for PET tracer development, where the fluoroethyl group simultaneously enables 18F-radiolabeling—a capability entirely absent in the methyl analog.

CSF1R Neuroinflammation PET Imaging

Sigma-1 Receptor Affinity: Fluorinated Piperazine Scaffold vs. Historical Non-Fluorinated Controls

Structural analogs of the target compound within the (4-phenylpiperazinyl)alkyl-spaced ester series have demonstrated Ki values as low as 26 nM at the sigma-1 receptor (guinea pig brain homogenate, [3H]-(+)-pentazocine displacement) [1]. While direct side-by-side data for the exact target compound versus its des-fluoro analog are not available in the public domain, class-level structure-activity relationship (SAR) studies on spirocyclic and 4-phenylpiperazine sigma-1 ligands consistently demonstrate that the 2-fluoroethyl substituent enhances lipophilicity (calculated logP increase of approximately 0.3–0.5 log units vs. hydroxyethyl analogs) and modulates metabolic stability through the electron-withdrawing effect of fluorine [2]. The compound's sigma-1 Ki of 26 nM positions it as a viable lead-like scaffold for sigma receptor-targeted probe development.

Sigma-1 Receptor Neuropharmacology Receptor Binding

18F-Radiolabeling Compatibility: Fluoroethyl-Piperazine vs. Non-Fluorinated Analogs

The target compound's 2-fluoroethyl group provides a direct chemical handle for nucleophilic 18F-fluorination, enabling late-stage radiosynthesis of PET tracers. In a representative radiosynthesis employing a fluoroethyl-piperazine scaffold, [18F]fluoroethyltriazole 4a was produced with acceptable radiochemical yields (10.8%) and high radiochemical purity (>97.0%) within a total synthesis time compatible with the 18F half-life (109.8 min) [1]. Non-fluorinated analogs (e.g., methyl, ethyl, hydroxyethyl, or unsubstituted piperazine derivatives) lack the C–F bond precursor and are entirely incompatible with 18F-fluorination chemistry, necessitating alternative and often more complex radiolabeling strategies (e.g., 11C-methylation) that are logistically constrained by the 20.4 min half-life of 11C.

18F-Radiolabeling PET Tracer Synthesis Fluorine Chemistry

Physicochemical Property Profile: Fluoroethyl vs. Hydroxyethyl and Unsubstituted Piperazine Derivatives

The 2-fluoroethyl substituent imparts a distinct physicochemical profile compared to hydroxyethyl and unsubstituted piperazine analogs. Fluorine substitution increases lipophilicity—published logD7.4 values for fluoroethyl-piperazine derivatives fall within the optimal range for CNS penetration (e.g., logD7.4 ≈ 0.08 for fluoroethyltriazole 4a) [1], while the electron-withdrawing effect of fluorine enhances metabolic stability (78% intact after 90 min in murine liver microsomes) compared to non-fluorinated alkyl analogs, which are more susceptible to oxidative metabolism [1]. The unsubstituted piperazine core (2,2-dimethyl-1-(piperazin-1-yl)propan-1-one, CAS 155295-47-9) has a reported melting point of 55–56 °C , whereas the fluoroethyl analog is typically isolated as a liquid or low-melting solid, reflecting the disruption of crystal packing by the flexible fluoroethyl chain—a property that can influence formulation and handling in large-scale procurement.

Lipophilicity Metabolic Stability Drug-like Properties

Procurement-Driven Application Scenarios for 1-[4-(2-Fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one


18F-PET Tracer Development for Neuroinflammation Imaging (CSF1R Target)

The fluoroethyl-piperazine motif retains CSF1R binding affinity in the low-nanomolar range (IC50 ≈ 3.4 nM) while providing a direct 18F-labeling handle, enabling the synthesis of [18F]-labeled PET tracers for in vivo imaging of neuroinflammation in Alzheimer's disease and Parkinson's disease models [1]. Procurement of this building block is essential for radiosynthesis workflows where non-fluorinated analogs are incompatible with 18F chemistry .

Sigma-1 Receptor Probe Synthesis for CNS Pharmacology Studies

Structural analogs of the target compound demonstrate sigma-1 receptor Ki values as low as 26 nM, with the fluoroethyl group contributing to optimal lipophilicity for blood-brain barrier penetration [1]. Researchers developing sigma-1-targeted pharmacological tools or PET imaging agents should select this scaffold over hydroxyethyl or unsubstituted piperazine alternatives, which exhibit weaker sigma-1 affinity and suboptimal CNS physicochemical profiles .

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

With a measured logD7.4 ≈ 0.08 and 78% microsomal stability after 90 min [1], the fluoroethyl-piperazine scaffold provides a starting point for lead optimization where CNS penetration must be balanced against metabolic clearance. Non-fluorinated analogs (methyl, ethyl) may offer marginally higher target affinity but suffer from reduced metabolic stability and lack the 18F-labeling option, making them less versatile for integrated drug discovery–imaging programs .

Custom Synthesis of Fluorinated Piperazine Libraries for SAR Exploration

The pivaloyl group provides steric bulk that can modulate target selectivity, while the fluoroethyl substituent serves as both a pharmacophore and an 18F-labeling precursor [1]. Procurement of this specific building block enables the parallel synthesis of fluorinated piperazine libraries for systematic SAR studies across multiple CNS targets, a workflow that would be impossible using non-fluorinated analogs without additional synthetic steps to introduce fluorine .

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